molecular formula C15H21N3O3 B3073806 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid CAS No. 1018165-06-4

3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B3073806
CAS No.: 1018165-06-4
M. Wt: 291.35 g/mol
InChI Key: NWSOICMRANRPAJ-UHFFFAOYSA-N
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Description

3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a complex chemical compound featuring a pyrazolo[3,4-b]pyridine core. It’s known for its diverse reactivity profile and application potential in multiple scientific fields.

Preparation Methods

Synthetic Routes

The synthesis of 3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid typically starts with the formation of the pyrazolo[3,4-b]pyridine core. Commonly, this core is synthesized through a multi-step process involving the cyclization of appropriately substituted hydrazines and pyridine derivatives.

Step-by-step approach

  • Alkylation of pyrazole with butyl groups.

  • Methylation at the desired positions.

  • Oxidation to form the ketone.

  • Addition of propanoic acid moiety.

Reaction Conditions

  • Typical reaction solvents include ethanol and toluene.

  • Catalysts such as palladium on carbon are often employed for hydrogenation steps.

Industrial Production Methods

In industrial settings, this synthesis is scaled up by employing continuous flow reactors which allow for precise control over reaction parameters, minimizing side reactions and improving yields. Solvent recovery and recycling are integral to the industrial production process to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions:

  • Oxidation: : Can be oxidized at the dimethyl groups to form carboxylic acids.

  • Reduction: : The ketone can be reduced to an alcohol.

  • Substitution: : The pyrazole hydrogen can be substituted with various electrophiles.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Commonly employs sodium borohydride or lithium aluminium hydride.

  • Substitution: : Utilizes alkyl halides or aryl halides under basic conditions.

Major Products

  • Oxidation yields include carboxylic acid derivatives.

  • Reduction yields include alcohol derivatives.

  • Substitution yields can vary widely depending on the electrophile used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in the synthesis of more complex organic molecules.

Biology

  • Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition.

Medicine

  • Studied for its therapeutic potential, particularly in targeting specific pathways in disease models.

Industry

  • Employed in the synthesis of advanced materials and as a precursor in polymer chemistry.

Mechanism of Action

Molecular Targets and Pathways

3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid exerts its effects primarily through interaction with enzyme active sites, inhibiting their function. The compound’s structure allows for high specificity binding to target proteins, disrupting critical biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridine

  • 3-(2-Butyl-4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Uniqueness

The unique positioning of the butyl and dimethyl groups, along with the propanoic acid moiety, provides distinct chemical reactivity and biological activity, differentiating it from closely related compounds.

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Properties

IUPAC Name

3-(2-butyl-3,4-dimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-4-5-7-18-11(3)14-10(2)9-12(19)17(15(14)16-18)8-6-13(20)21/h9H,4-8H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOICMRANRPAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C2C(=CC(=O)N(C2=N1)CCC(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
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3-(2-Butyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

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